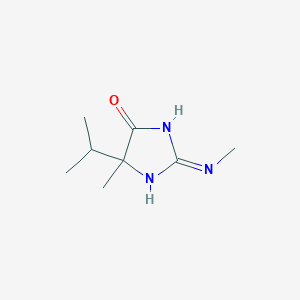
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is a synthetic organic compound with a unique imidazole structure. This compound is characterized by the presence of an isopropyl group, a methyl group, and a methylamino group attached to the imidazole ring. The compound’s structure imparts specific chemical properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one typically involves the reaction of α-methyl-L-valine with thiourea in the absence of a solvent . This one-pot reaction is efficient and yields the desired compound with high purity. The reaction conditions include maintaining a specific temperature and pH to ensure the proper formation of the imidazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring allows for substitution reactions, where functional groups can be replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole compounds.
Wissenschaftliche Forschungsanwendungen
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The imidazole ring plays a crucial role in these interactions, allowing the compound to fit into the active sites of target molecules. This binding can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Isopropyl-5-methyl-2-phenylmorpholine
- 5-Isopropyl-5-methyl-2,4-imidazolidinedione
- 5-Isopropyl-5-methylhydantoin
Uniqueness
5-Isopropyl-5-methyl-2-(methylamino)-1H-imidazol-4(5H)-one is unique due to its specific substitution pattern on the imidazole ring. The presence of both isopropyl and methylamino groups imparts distinct chemical properties, making it more versatile in various reactions compared to its analogs. Additionally, its potential biological activity sets it apart from other similar compounds, making it a valuable target for further research.
Eigenschaften
Molekularformel |
C8H15N3O |
|---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
5-methyl-2-methylimino-5-propan-2-ylimidazolidin-4-one |
InChI |
InChI=1S/C8H15N3O/c1-5(2)8(3)6(12)10-7(9-4)11-8/h5H,1-4H3,(H2,9,10,11,12) |
InChI-Schlüssel |
GFABWGWGCUYURN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=NC)N1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
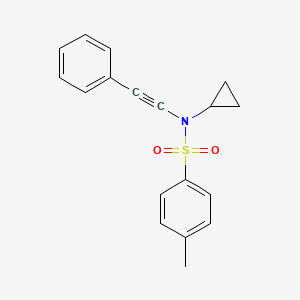
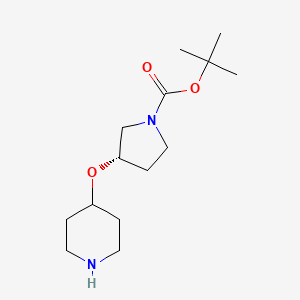
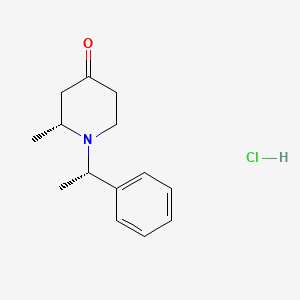
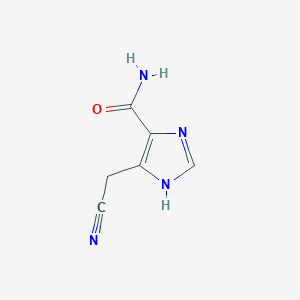
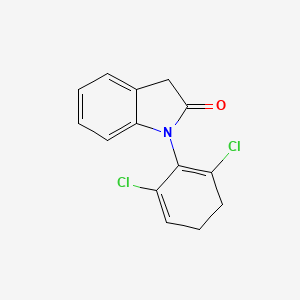
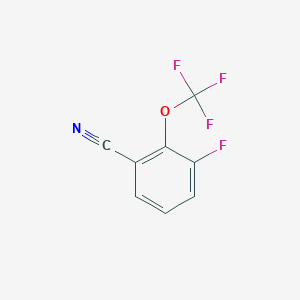
![2,7-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12832086.png)
![(2R,3R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylmethoxybutanoic acid](/img/structure/B12832087.png)
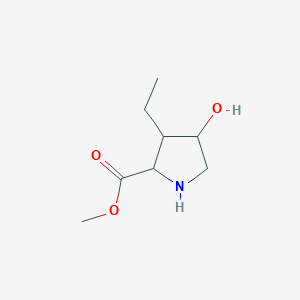
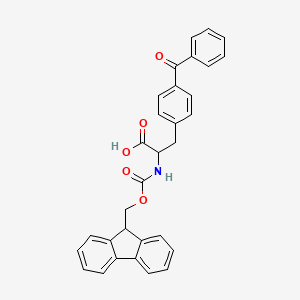
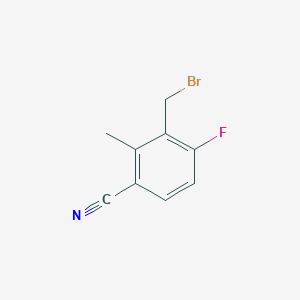
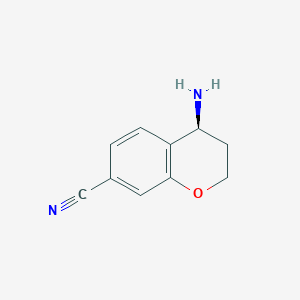
![1-(2-Methylimidazo[1,2-a]pyridin-6-yl)ethan-1-one](/img/structure/B12832140.png)
